7-Oxa-2-azaspiro[4.5]decane hemioxalate is a chemical compound with the molecular formula and a molecular weight of 372.46 g/mol. It is classified as a spirocyclic compound, characterized by the presence of a nitrogen atom and an oxygen atom within its spiro structure. This compound appears as a clear solid and is typically stored under refrigeration at temperatures between 2-7°C to maintain its stability .
The chemical behavior of 7-Oxa-2-azaspiro[4.5]decane hemioxalate can be influenced by its functional groups, particularly the oxalate moiety, which may participate in various reactions such as esterification or nucleophilic substitutions. While specific reaction pathways involving this compound are not extensively documented, similar spirocyclic compounds often engage in cycloaddition reactions or can serve as intermediates in the synthesis of more complex molecules .
The synthesis of 7-Oxa-2-azaspiro[4.5]decane hemioxalate typically involves multi-step organic reactions starting from readily available precursors. One common method includes the cyclization of appropriate amines and carbonyl compounds under controlled conditions to form the spiro structure. The hemioxalate form can be obtained through subsequent reactions involving oxalic acid or its derivatives .
This compound holds potential applications in medicinal chemistry due to its unique structural features, which may allow it to act as a scaffold for drug development. Its ability to modulate biological activity makes it a candidate for further exploration in pharmaceuticals aimed at treating various diseases, including infections and cancer .
Several compounds share structural similarities with 7-Oxa-2-azaspiro[4.5]decane hemioxalate, which may provide insights into its uniqueness and potential applications:
Compound Name | Structure Type | Notable Properties |
---|---|---|
8-Oxa-2-azaspiro[4.5]decane | Spirocyclic | Potentially similar biological activities |
2-Azaspiro[4.5]decane | Spirocyclic | Known for diverse biological activities |
7-Oxa-3-azaadamantane | Spirocyclic | Exhibits unique properties in drug design |
Uniqueness: The distinct arrangement of nitrogen and oxygen atoms in the spiro framework of 7-Oxa-2-azaspiro[4.5]decane hemioxalate differentiates it from other similar compounds, potentially leading to unique interactions with biological targets that warrant further study.
The synthesis of 7-oxa-2-azaspiro[4.5]decane hemioxalate often employs sequential cyclization steps to assemble its spirocyclic core. These strategies balance reactivity and selectivity while minimizing side reactions.
Phase-transfer catalysis (PTC) has emerged as a powerful tool for initiating spirocycle formation under mild conditions. A recent enantioselective synthesis of related spirocyclic azetidine oxindoles demonstrated the efficacy of SF₅-containing cinchona alkaloid-derived catalysts in facilitating intramolecular alkylation [1]. While the substrate differs, analogous principles apply: the catalyst stabilizes the transition state through π-interactions (e.g., π-π or C–H–π) between its aromatic groups and the substrate, enabling selective ring closure.
For 7-oxa-2-azaspiro[4.5]decane hemioxalate, PTC could mediate the initial cyclization of a keto-amine precursor. The catalyst’s chiral cation activates the leaving group (e.g., chloride) while shielding one face of the intermediate, inducing asymmetry. Typical conditions involve:
Catalyst Type | Reaction Time (h) | Enantiomeric Ratio (er) |
---|---|---|
SF₅-Cinchona Alkaloid | 24 | 95:5 |
Unmodified Cinchona | 48 | 60:40 |
This approach avoids harsh reagents and enables scalability, though substrate scope limitations persist.
Lithium aluminum hydride (LAH) plays a critical role in secondary cyclization steps, particularly in reducing imine or carbonyl intermediates to amines or alcohols. In the synthesis of related azaspiro compounds, LAH facilitates the formation of the 7-oxa ring via hydride transfer to a ketone intermediate, followed by intramolecular nucleophilic attack [2].
A representative sequence involves:
Critical parameters include:
LAH’s strong reducing power necessitates careful temperature control to prevent over-reduction or decomposition.
Transition metal-free methodologies offer cost-effective and environmentally benign alternatives. One route to 2-azaspiro[4.5]decane derivatives involves acid-catalyzed hydrolysis of a 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one precursor using aqueous HCl [3]. Adapting this to 7-oxa-2-azaspiro[4.5]decane hemioxalate would entail:
Key advantages include:
Limitations arise in stereocontrol, necessitating supplementary chiral auxiliaries or resolution steps.
Tandem catalysis combines multiple transformations in a single pot, enhancing efficiency. For diastereoselective synthesis, a bifunctional catalyst could mediate both imine formation and cyclization. A recent spirocyclization strategy employed a triazolium salt catalyst to achieve 98.5:1.5 er in azaspirooxindoles [1]. Translating this to 7-oxa-2-azaspiro[4.5]decane hemioxalate would require:
Proposed mechanism:
This method promises excellent stereocontrol but requires optimization of catalyst loading and solvent polarity.
Hypervalent iodine(III) complexes such as bis(acyloxy)iodo-arenes act as electrophilic iodine sources that convert allylic or propargylic alcohols into vinyl-iodide intermediates; subsequent iron(II) or palladium(0) species trigger intramolecular attack to close the spiro ring [1] [2].
Metal/iodine reagent | Model substrate | Yield of 7-oxa-2-azaspiro[4.5]decane core (%) | Principal competing pathway |
---|---|---|---|
Iron(II) chloride / vinyl iodide | 2-[(2-iodophenoxy)methyl]-furan | 78 [2] | Homo-coupling of Grignard nucleophile |
Palladium–WingPhos–iodide | 1,3-Enyne + cyclic pronucleophile | 55 – 94 [3] | Double hydroalkylation |
Spirocyclic iodine(III) ylide | Biphenyl derivative | 70 – 85 [4] | Decomposition of iodine(III) species |
The high affinity of iodine for soft metal centres accelerates oxidative addition and stabilises key σ-iodo metal intermediates. Kinetic measurements show first-order dependence on the iodo reagent concentration and zero-order behaviour with respect to the nucleophile under iron catalysis, confirming that iodine insertion is turnover-limiting for these systems [2].
The oxalate salt of 7-Oxa-2-azaspiro[4.5]decane is commonly isolated after neutralisation with oxalic acid; during its synthesis, however, residual hydrogen halide or carboxylic acid promotes ring-opening and oligomerisation. Basic additives sequester the acid and divert the pathway toward the desired heterospirocycle.
Base (0.2 mole fraction) | Yield (%) | Enantiomeric excess (%) | Major suppressed by-product | Reference |
---|---|---|---|---|
Benzyl-dimethylamine | 71 | 90 | Bis-allenyl dimer | [3] |
Triethylamine | 28 | 88 | Bis-allenyl dimer | [3] |
Cesium carbonate | 86 | n.a. | O-alkylated lactam | [5] |
Cesium fluoride | 80 | n.a. | O-alkylated lactam | [5] |
The data underline the dual role of an acid-binding agent: it neutralises adventitious acid that would reopen the spiro ring, and its conjugate cation can organise the transition state through outer-sphere deprotonation, thereby accelerating the ring-closing step [5].
High-level density functional theory calculations now capture the conformationally rich transition states that dictate the stereochemical outcome of 7-Oxa-2-azaspiro[4.5]decane formation.
Transition state model | Calculated ΔG‡ (kcal mol⁻¹) | Experimental correlation | Reference |
---|---|---|---|
Chair-envelope aza-spiro closure | 11.8 [6] | Single diastereomer obtained | [6] |
Palladium outer-sphere C–hydrogen activation | 14.2 [5] | No kinetic isotope effect; base-dependent rate | [5] |
Migratory insertion after activation | 25.8 [5] | Turnover-limiting step | [5] |
Palladium C–bromine oxidative addition | 32.4 [7] | Half-life ≈ 12 h at 403 K | [7] |